1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Morpholine substitution: Morpholine can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-6-5-9-21(14-19)35(32,33)26-18-30(17-20-7-3-2-4-8-20)24-16-25(29-10-12-34-13-11-29)23(28)15-22(24)27(26)31/h2-9,14-16,18H,10-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWOHELXDYVKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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